![molecular formula C28H31N5O4S B14791955 (4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the esterification of p-tert-butylphenylacetic acid with methanol . This process requires specific reaction conditions, including controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and the final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases. Industrially, it is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- include Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester , and Benzeneacetic acid, 3-[2-[[(1,1-dimethylethyl)thio]methyl]-4-[(2,2-dimethyl-1-oxopropyl)amino]phenoxy]-4-methoxy-, sodium salt .
Uniqueness: What sets Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds.
Eigenschaften
Molekularformel |
C28H31N5O4S |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
2-[4-[3-tert-butyl-5-[[4-(2-phenylmethoxyethyl)-1,3-thiazol-2-yl]carbamoylamino]pyrazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c1-28(2,3)23-16-24(33(32-23)22-11-9-19(10-12-22)15-25(34)35)30-26(36)31-27-29-21(18-38-27)13-14-37-17-20-7-5-4-6-8-20/h4-12,16,18H,13-15,17H2,1-3H3,(H,34,35)(H2,29,30,31,36) |
InChI-Schlüssel |
QUOWKTGPIJLRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=NC(=CS2)CCOCC3=CC=CC=C3)C4=CC=C(C=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
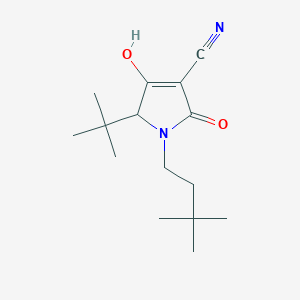
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
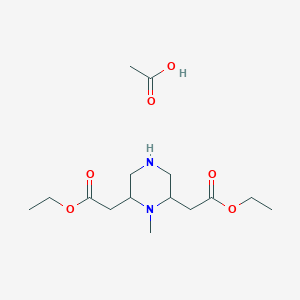
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
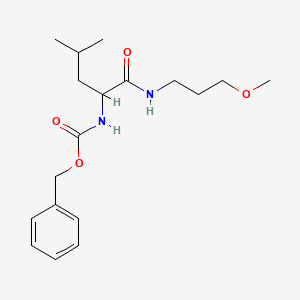
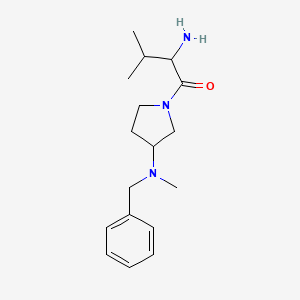
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
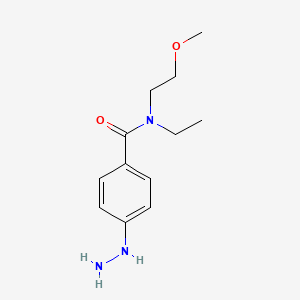
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)

![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
